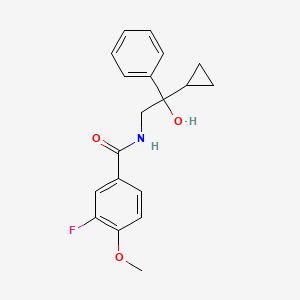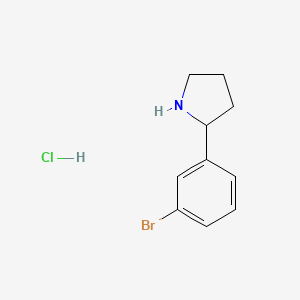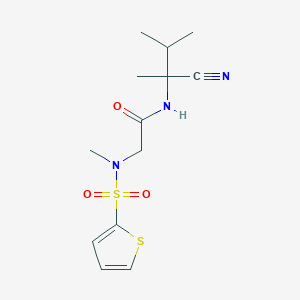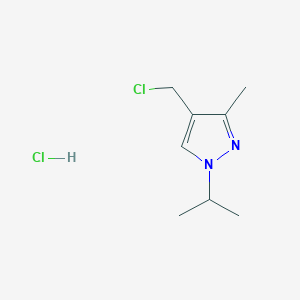
4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride” is a type of organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with a chloromethyl group at the 4-position, a methyl group at the 3-position, and an isopropyl group at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring as a key step. This could potentially be achieved through the reaction of a 1,3-diketone with hydrazine. The chloromethyl, methyl, and isopropyl groups could then be introduced through subsequent substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached chloromethyl, methyl, and isopropyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. The chloromethyl group could be a site of nucleophilic substitution, while the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole ring and the polarizable chloromethyl group could impact its solubility and reactivity .Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazole derivatives, including compounds structurally related to 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride, have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. Ouali et al. (2013) explored the corrosion inhibition of C38 steel in molar hydrochloric acid by synthesized pyrazole derivatives, revealing over 90% anticorrosion activity in certain compounds. Their study underscores the utility of pyrazole derivatives in protecting metal surfaces from corrosive damage, a critical aspect in extending the longevity of metal components in industrial applications (Ouali et al., 2013).
Synthetic Organic Chemistry
Pyrazole derivatives serve as versatile intermediates in organic synthesis. Reger et al. (2003) developed a general two-step method for synthesizing 4-(alkyl)pyrazoles, which could potentially include the synthesis of compounds similar to 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride. Their work highlights the synthetic utility of pyrazole compounds in constructing complex molecular architectures, which can be pivotal in the development of pharmaceuticals, agrochemicals, and organic materials (Reger et al., 2003).
Pharmaceutical Research
In the realm of medicinal chemistry, pyrazole derivatives have been investigated for their biological activities. Surmont et al. (2011) detailed the synthesis of 3-amino-4-fluoropyrazoles, showcasing the role of fluorinated pyrazoles as building blocks for further functionalization. This research underscores the potential of pyrazole derivatives in the design of novel therapeutic agents, due to their structural diversity and the ability to introduce functional groups that modulate biological activity (Surmont et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-3-methyl-1-propan-2-ylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-6(2)11-5-8(4-9)7(3)10-11;/h5-6H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMDJURFRIABPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCl)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2815511.png)
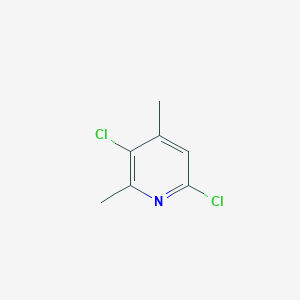
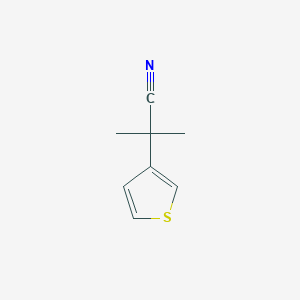
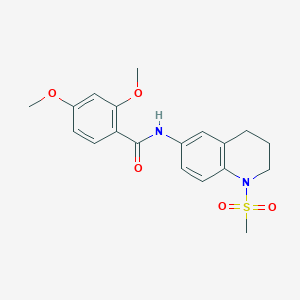

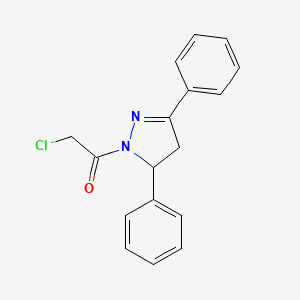
![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)
![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)


